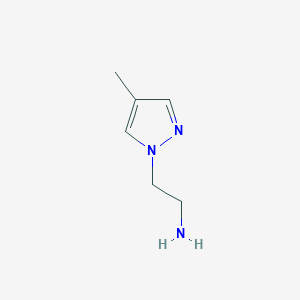
2-(4-méthyl-1H-pyrazol-1-yl)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C6H11N3. It has a molecular weight of 125.17. This compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(4-methyl-1H-pyrazol-1-yl)ethanamine is 1S/C6H11N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3,7H2,1H3. This code provides a specific description of the compound’s molecular structure .
Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions involving 2-(4-methyl-1H-pyrazol-1-yl)ethanamine, it’s worth noting that pyrazole derivatives have been involved in various chemical reactions for the development of new drugs .
Physical and Chemical Properties Analysis
As mentioned earlier, 2-(4-methyl-1H-pyrazol-1-yl)ethanamine is a liquid at room temperature. It has a molecular weight of 125.17 .
Applications De Recherche Scientifique
Diodes organiques électroluminescentes
Le composé a été utilisé dans la synthèse de complexes de platine (II), qui sont des structures organiques électroluminescentes efficaces . Ces complexes sont importants pour les dispositifs photovoltaïques modernes . La combinaison d'un noyau Pt (II) avec des ligands organiques peut conduire à la formation d'une grande variété de complexes présentant des propriétés intrigantes .
Activité antiproliférative
Certains dérivés du composé ont montré une activité antiproliférative plus élevée contre les cellules LNCaP que la bicalutamide . Cela suggère des applications potentielles dans le traitement du cancer de la prostate .
Antagonistes du récepteur des androgènes
Le composé a été utilisé dans la conception et la synthèse d'antagonistes du récepteur des androgènes . Ces antagonistes sont importants dans le traitement du cancer de la prostate .
Synthèse organique
Le composé a été utilisé dans la synthèse de (2-[4-méthylpyrazol-1-yl]phényl)platine(II) . Ce complexe a été synthétisé par réaction d'un pyrazole substitué par un aryle avec le tétrachloroplatinate de potassium, suivie de la réaction du dimère ponté par un chloro postulé avec un ligand 1,3-dicétonate contenant un pyrazole .
Activités biologiques
Les molécules organiques à base de noyau pyrazole, y compris les dérivés du composé, présentent un large éventail d'activités biologiques . Il s'agit notamment d'agents antimalariques, anti-inflammatoires, antinociceptifs, antipyrétiques, antifongiques, antiviraux, antidépresseurs, antibactériens, antitumoraux, antioxydants et antifilaires .
Activité antifongique
Certains dérivés du composé ont montré une activité antifongique . Cela suggère des applications potentielles dans le traitement des infections fongiques .
Propriétés
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMDCWBSYIDNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599101 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006458-47-4 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B1319150.png)

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)
![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)
![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)





![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)


